2,4-Dibromo-5-fluoroaniline

Vue d'ensemble

Description

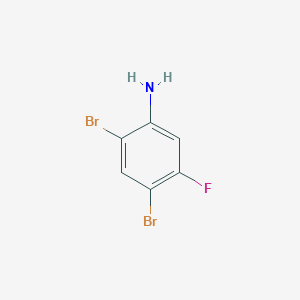

2,4-Dibromo-5-fluoroaniline is an organic compound with the molecular formula C6H4Br2FN and a molecular weight of 268.91 g/mol It is a derivative of aniline, where two bromine atoms and one fluorine atom are substituted at the 2, 4, and 5 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dibromo-5-fluoroaniline can be synthesized through several methods. One common approach involves the hydrogenation of 2-bromo-5-fluoronitrobenzene in the presence of a suitable catalyst such as Raney nickel . The reaction is typically carried out in a hydrogenation kettle with methanol as the solvent. After the reaction, the product is filtered, and the solvent is removed by vacuum distillation. The resulting solid is then crystallized from n-hexane to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous and automated production techniques to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in reducing material consumption and production costs .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dibromo-5-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are employed under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

Substitution Products: Various substituted anilines depending on the nucleophile used.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Oxidation Products: Nitroanilines or quinones.

Reduction Products: Amines or partially reduced intermediates.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediates in Organic Synthesis

2,4-Dibromo-5-fluoroaniline serves as a crucial intermediate in the synthesis of various organic compounds. Its halogenated structure allows for further functionalization, making it valuable in creating complex molecules. For example, it can be used to synthesize:

- Amino acids and peptides : The compound can be modified to incorporate into peptide chains.

- Pharmaceuticals : It is involved in the synthesis of drugs targeting various diseases due to its ability to form stable bonds with other chemical entities.

Pharmaceutical Applications

Drug Development

Research indicates that this compound derivatives exhibit biological activity, making them candidates for drug development. Specifically:

- Antimicrobial agents : Some derivatives have shown efficacy against bacterial strains.

- Anti-inflammatory compounds : Modifications of this compound have been explored for their potential anti-inflammatory effects.

A notable study highlighted the synthesis of a series of anilines based on this compound, which demonstrated promising results against specific pathogens .

Agricultural Chemicals

Herbicides and Pesticides

The compound is also utilized in the production of herbicides and pesticides. Halogenated anilines are known to disrupt plant growth or pest life cycles effectively. For instance:

- Selective herbicides : Compounds derived from this compound can target specific weed species without harming crops.

- Insecticides : Its derivatives have been tested for insecticidal properties against common agricultural pests.

Research has shown that these compounds can enhance crop yields by effectively managing weed populations while minimizing environmental impact .

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential in synthesizing polymers with specific properties:

- Conductive polymers : Its incorporation into polymer matrices can improve electrical conductivity.

- Thermal stability : The bromine and fluorine substitutions enhance the thermal properties of polymers, making them suitable for high-temperature applications.

Table: Summary of Applications and Findings

| Application Area | Specific Use Cases | Findings/Results |

|---|---|---|

| Organic Synthesis | Intermediates for pharmaceuticals and agrochemicals | Effective in creating complex organic molecules |

| Pharmaceuticals | Antimicrobial and anti-inflammatory agents | Promising biological activity against pathogens |

| Agricultural Chemicals | Herbicides and insecticides | Effective weed management with minimal impact |

| Material Science | Conductive polymers | Enhanced electrical conductivity and thermal stability |

Mécanisme D'action

The mechanism of action of 2,4-Dibromo-5-fluoroaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dibromoaniline: Lacks the fluorine atom, leading to different reactivity and applications.

2,4-Difluoroaniline: Contains fluorine atoms but lacks bromine, affecting its chemical properties.

2,4-Dibromo-6-fluoroaniline: Similar structure but with different substitution pattern.

Uniqueness

Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications .

Activité Biologique

2,4-Dibromo-5-fluoroaniline (DBFA) is an organic compound characterized by the molecular formula C₆H₄Br₂FN and a molecular weight of 268.91 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly its interactions with biomolecules that may lead to therapeutic applications.

The structure of DBFA includes two bromine atoms and one fluorine atom attached to an aniline ring. This unique substitution pattern influences its chemical reactivity and biological interactions, making it a valuable compound in medicinal chemistry and agrochemical synthesis.

The biological activity of DBFA is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis. Such interactions can lead to modifications in enzyme activity, potentially affecting metabolic pathways and influencing drug efficacy.

Biological Activity Overview

-

Anticancer Properties :

- DBFA has demonstrated potential anticancer activity through mechanisms involving the inhibition of cancer cell proliferation and induction of apoptosis. Isothiocyanates derived from similar compounds have been noted for their ability to form covalent bonds with nucleophilic sites in proteins, leading to modified biomolecule functions.

-

Antimicrobial Activity :

- Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties. The presence of halogen substituents can enhance the interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.

- Enzyme Interaction :

Case Studies

Several studies have explored the biological activity of DBFA:

- Study on Anticancer Effects : A study investigated the effects of DBFA on human cancer cell lines, revealing that it significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of DBFA against Gram-positive and Gram-negative bacteria. Results indicated that DBFA exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Related Compounds

The following table summarizes key features of DBFA compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2,4-Dibromo-6-fluoroaniline | 141474-37-5 | Similar structure; different halogen positioning |

| 4-Bromo-2-fluoroaniline | 444-14-4 | Exhibits distinct biological activity |

| 2-Fluoroaniline | 367-82-4 | Lacks bromine substituents; simpler structure |

| 3-Bromoaniline | 591-27-5 | Different substitution pattern; used in dye production |

This comparative analysis highlights the versatility of DBFA within its chemical class and its potential applications in pharmaceuticals and agrochemicals.

Propriétés

IUPAC Name |

2,4-dibromo-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAQGADJGBSNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303766 | |

| Record name | 2,4-Dibromo-5-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000578-04-0 | |

| Record name | 2,4-Dibromo-5-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000578-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-5-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.